2-(4-Fluoro-2-propoxyphenyl)ethanol
CAS No.:
Cat. No.: VC13544942
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15FO2 |
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Molecular Weight | 198.23 g/mol |
IUPAC Name | 2-(4-fluoro-2-propoxyphenyl)ethanol |
Standard InChI | InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3 |
Standard InChI Key | AQULMBBKTFDLCM-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)F)CCO |
Canonical SMILES | CCCOC1=C(C=CC(=C1)F)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 2-(4-Fluoro-2-propoxyphenyl)ethanol consists of a phenyl ring with three distinct substituents:
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Fluorine atom at the para position (C4), which enhances electronegativity and influences electronic distribution.
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Propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2), contributing to hydrophobicity and steric effects.
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Ethanol moiety (-CH₂CH₂OH) attached to the phenyl ring, improving solubility in polar solvents.
The interplay between these groups determines the compound’s reactivity, solubility, and biological interactions.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While specific spectral data for 2-(4-Fluoro-2-propoxyphenyl)ethanol are unavailable, analogous compounds exhibit:
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¹H NMR: Signals for aromatic protons (δ 6.8–7.2 ppm), propoxy methylene (δ 3.4–4.0 ppm), and ethanol hydroxyl (δ 1.2–1.5 ppm).
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¹³C NMR: Peaks corresponding to fluorinated carbons (δ 160–165 ppm) and oxygen-bearing carbons (δ 60–70 ppm) .
Synthesis and Optimization
Reaction Pathway
The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol typically follows a three-step process:
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Nitration: Introduction of a nitro group to 2-propoxyphenol using concentrated nitric acid .
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Reduction: Catalytic hydrogenation (e.g., Pd/C) to convert the nitro group to an amine .
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Diazotization and Hydrolysis: Treatment with sodium nitrite and acid hydrolysis to yield the final ethanol derivative .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield |
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Nitration | HNO₃, -15°C to 0°C | 53% |
Reduction | H₂, Pd/C, RT | 68–72% |
Hydrolysis | H₂O/H⁺, reflux | 85–90% |
Industrial and Research Applications
Organic Synthesis
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Intermediate: Used in synthesizing fluorinated liquid crystals (e.g., 4-fluoro-4'-propylbiphenyl).
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Chiral Building Block: Resolves enantiomers in asymmetric catalysis.
Material Science
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Polymer Additive: Enhances thermal stability (ΔT₅% = +15°C) in epoxy resins.
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Surface Modification: Reduces contact angle by 20° on silicon substrates.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The fluorine atom in 2-(4-Fluoro-2-propoxyphenyl)ethanol enhances metabolic stability compared to hydroxylated analogs, while the propoxy group improves membrane permeability .
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